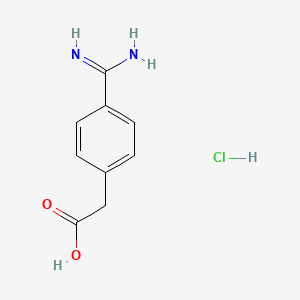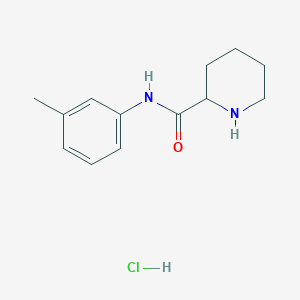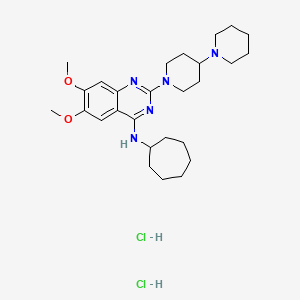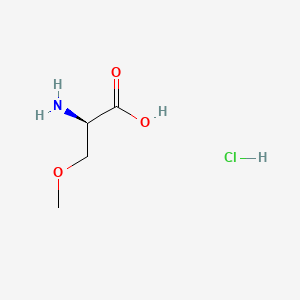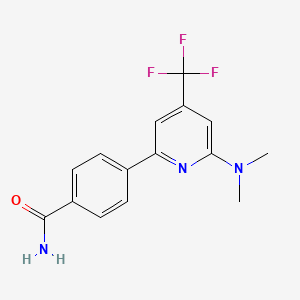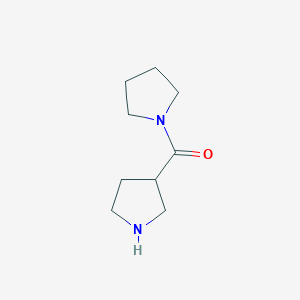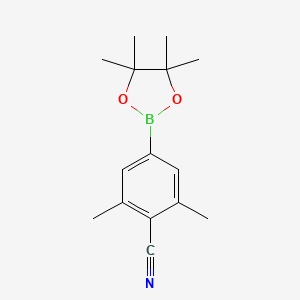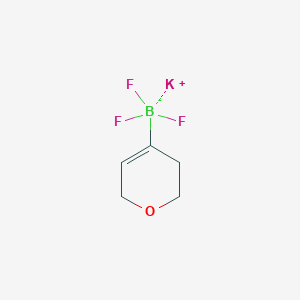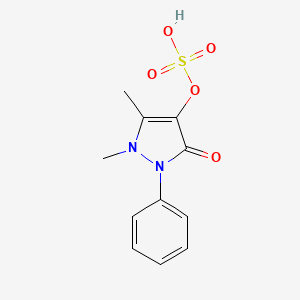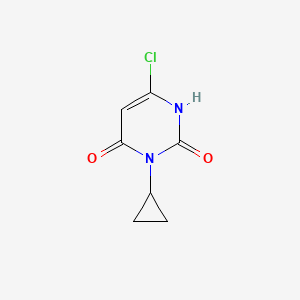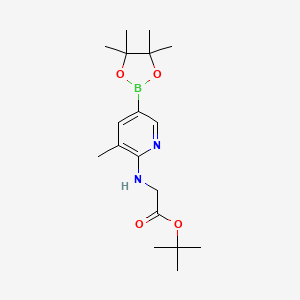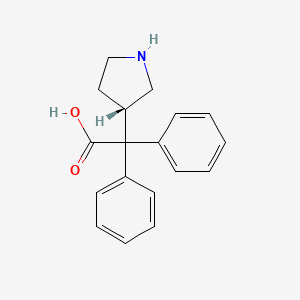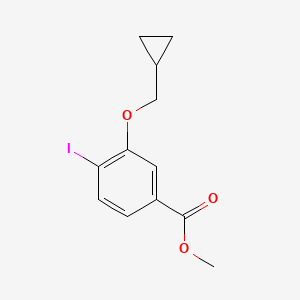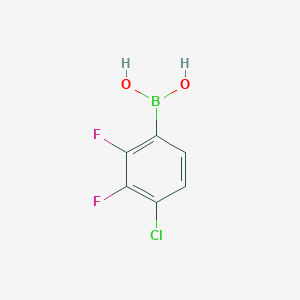
4-Chloro-2,3-difluorophenylboronic acid
Vue d'ensemble
Description
4-Chloro-2,3-difluorophenylboronic acid is a boronic acid derivative . It is used as an intermediate for pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 4-Chloro-2,3-difluorophenylboronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,3-difluorophenylboronic acid is C6H4BClF2O2 . Its average mass is 192.356 Da and its monoisotopic mass is 191.996094 Da .Chemical Reactions Analysis
4-Chloro-2,3-difluorophenylboronic acid can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation .Applications De Recherche Scientifique
Crystal Structure Analysis
Shimpi, Seethalekshmi, and Pedireddi (2007) explored the crystal structures of various halophenylboronic acids, including 4-chlorophenylboronic acid. They found significant roles for interactions such as O−H···O and C−H···X in crystal packing, and the presence of water molecules in the structures led to the formation of three-dimensional structures with channels. This research highlights the structural complexity and potential applications of these compounds in crystal engineering and materials science Shimpi, Seethalekshmi, & Pedireddi, 2007.
Vibrational Spectra and DFT Simulations
Kurt (2009) conducted experimental and theoretical studies on the vibrational spectra of 4-chlorophenylboronic acid. By combining Fourier transform Raman and infrared spectroscopy with Hartree–Fock and density functional calculations, the research provided insights into the molecular structure and vibrational properties of the compound. Such studies are crucial in understanding the physicochemical properties of boronic acids for various scientific applications Kurt, 2009.
Synthesis and Catalysis Applications
Ding Yuqiang (2011) reported the synthesis of 2-(2,4-Difluorophenyl)pyridine via a Suzuki cross-coupling reaction using 2,4-difluorophenylboronic acid. This study showcases the application of such boronic acids in facilitating cross-coupling reactions, which are fundamental in the synthesis of various organic compounds Ding Yuqiang, 2011.
Fluorescence Quenching Studies
Geethanjali, Nagaraja, and Melavanki (2015) examined the fluorescence quenching of boronic acid derivatives, including a chloro variant. This study is significant in understanding the photophysical properties of these compounds, which can be leveraged in sensor technology and material science Geethanjali, Nagaraja, & Melavanki, 2015.
Environmental and Wastewater Treatment
In environmental science, the study of chlorophenols, including 4-chlorophenol, has been important for understanding the degradation mechanisms in wastewater treatment. For instance, Hadi et al. (2020) investigated the synergistic degradation of 4-chlorophenol using various treatment systems, contributing to better methods for removing toxic compounds from wastewater Hadi et al., 2020.
Sensor Development
The development of sensors using boronic acids has also been explored. Sun et al. (2021) utilized 4-carboxyphenylboronic acid to prepare fluorescent carbon dots for sensing benzo[a]pyrene in water, demonstrating the potential of boronic acid derivatives in developing sensitive and selective sensors for environmental monitoring Sun et al., 2021.
Safety And Hazards
Propriétés
IUPAC Name |
(4-chloro-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBJOSUOMFYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-difluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



